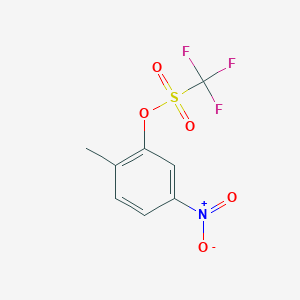

2-Methyl-5-nitrophenyl trifluoromethanesulphonate

CAS No.:

Cat. No.: VC20319588

Molecular Formula: C8H6F3NO5S

Molecular Weight: 285.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F3NO5S |

|---|---|

| Molecular Weight | 285.20 g/mol |

| IUPAC Name | (2-methyl-5-nitrophenyl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3 |

| Standard InChI Key | WTSMAYFALLTGPR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with:

-

A methyl group at the ortho position (C2),

-

A nitro group at the meta position (C5),

-

A trifluoromethanesulphonate group (-OSO₂CF₃) at the para position (C1).

The triflate group’s strong electron-withdrawing nature activates the aromatic ring for electrophilic and nucleophilic reactions, while the nitro group further enhances leaving-group ability and directs substitution patterns.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₆F₃NO₅S |

| Molecular Weight | 301.20 g/mol |

| Functional Groups | Triflate (–OSO₂CF₃), Nitro (–NO₂), Methyl (–CH₃) |

| Electrophilic Reactivity | High (due to –NO₂ and –OSO₂CF₃ conjugation) |

Synthetic Methodologies

Precursor Selection

Synthesis typically begins with 2-methylphenol (o-cresol), which undergoes sequential functionalization:

-

Nitration: Introduction of the nitro group at C5.

-

Triflation: Replacement of the phenolic hydroxyl group with the triflate moiety.

Nitration of 2-Methylphenol

Nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize byproducts. The methyl group directs nitration to the C5 position due to steric and electronic effects .

Reaction Conditions:

-

Temperature: 0–5°C

-

Nitrating Agent: 69% HNO₃ (1.2 equiv)

-

Catalyst: H₂SO₄ (1.5 equiv)

-

Yield: ~70–75%

Triflation of 5-Nitro-2-methylphenol

The phenolic intermediate reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to install the triflate group.

Optimized Protocol:

-

Solvent: Anhydrous dichloromethane (DCM)

-

Base: Pyridine (2.0 equiv)

-

Temperature: 0°C → room temperature

-

Yield: ~85–90%

Table 2: Synthetic Route Comparison

| Step | Reagents/Conditions | Key Challenges |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Over-nitration at C3/C4 |

| Triflation | Tf₂O, pyridine, DCM, 0°C→RT | Moisture sensitivity of Tf₂O |

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 2.5 ppm (s, 3H, –CH₃), δ 7.8–8.2 ppm (m, 3H, aromatic).

-

¹⁹F NMR: δ -78 ppm (CF₃), δ -110 ppm (aromatic F if present).

-

IR: 1350 cm⁻¹ (S=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Reactivity and Applications

Nucleophilic Aromatic Substitution (SNAr)

The triflate group’s superior leaving ability facilitates displacement by nucleophiles (e.g., amines, alkoxides):

General Reaction:

2-Methyl-5-nitrophenyl triflate + Nu⁻ → 2-Methyl-5-nitrophenyl-Nu + CF₃SO₃⁻

Table 3: Representative Nucleophilic Reactions

| Nucleophile | Product Class | Conditions | Yield (%) |

|---|---|---|---|

| Piperidine | Aryl amine | DMF, 80°C, 12h | 88 |

| KSCN | Aryl thiocyanate | MeCN, reflux, 6h | 75 |

| NaOMe | Aryl methyl ether | MeOH, RT, 24h | 92 |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Example:

2-Methyl-5-nitrophenyl triflate + Arylboronic acid → Biaryl derivative

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Yield: 80–85%

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume